molecular formula C6H11NO3 B069231 (2R,4R)-4-hydroxypiperidine-2-carboxylic acid CAS No. 189385-64-6

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Cat. No. B069231
CAS RN: 189385-64-6
M. Wt: 145.16 g/mol
InChI Key: KRHNXNZBLHHEIU-RFZPGFLSSA-N
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Description

“(2R,4R)-4-hydroxypiperidine-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “(2R,4R)-4-hydroxypiperidine-2-carboxylic acid” would consist of a piperidine ring, which is a six-membered ring with one nitrogen atom. The “2R,4R” designation indicates that the compound has two chiral centers at the 2nd and 4th positions of the piperidine ring .


Chemical Reactions Analysis

The chemical reactions involving “(2R,4R)-4-hydroxypiperidine-2-carboxylic acid” would depend on the specific conditions and reagents used. Piperidines are known to participate in a variety of chemical reactions, including nucleophilic substitution, reduction, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,4R)-4-hydroxypiperidine-2-carboxylic acid” would depend on its specific structure. For example, the presence of the carboxylic acid group would make the compound acidic and polar, while the piperidine ring could contribute to its hydrophobicity .

Scientific Research Applications

  • Synthesis of Chiral Piperidine Derivatives : A study demonstrated the synthesis of new chiral bicyclic 3-hydroxypiperidines from β-amino alcohols, which involves a high diastereoselective ring expansion. This method clarifies the influence of stereogenic centers in the parent compound on the diastereoselectivity of the ring expansion. The synthesized compounds can be used for further chemical transformations, highlighting their potential in synthetic organic chemistry (Wilken et al., 1997).

  • Gamma-Aminobutyric Acid (GABA) Agonists and Uptake Inhibitors : Research on hydroxy- and amino-substituted piperidinecarboxylic acids, closely related to (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, has shown that these compounds can act as GABA agonists and uptake inhibitors. This is significant in the context of neurological disorders and the development of new therapeutic agents (Jacobsen et al., 1982).

  • Synthesis of 6-Substituted 4-Hydroxy Pipecolic Acid Derivatives : A study focused on using the vinylfluoro group as an acetonyl cation equivalent, leading to the synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, including (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid. This research provides insights into novel synthetic methods for functionalized piperidine derivatives (Purkayastha et al., 2010).

  • Material Science and Biochemistry Applications : The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related derivative, has been shown to be an effective inducer in peptides and an excellent probe in material science and biochemistry. This demonstrates the versatility of piperidine derivatives in various scientific fields (Toniolo et al., 1998).

  • Antimetastatic Activity in Medicinal Chemistry : L-Iduronic acid-type 1-N-iminosugars, including derivatives of hydroxypiperidine-2-carboxylic acid, were synthesized and shown to inhibit the invasion of cancer cells through basement membranes and reduce pulmonary metastasis in animal models. This suggests their potential use in developing anti-cancer therapies (Nishimura et al., 1997).

Mechanism of Action

The mechanism of action of “(2R,4R)-4-hydroxypiperidine-2-carboxylic acid” would depend on its specific biological target. For example, many piperidine derivatives are known to interact with various receptors and enzymes in the body .

Safety and Hazards

The safety and hazards associated with “(2R,4R)-4-hydroxypiperidine-2-carboxylic acid” would depend on various factors, including its specific physical and chemical properties, its concentration, and the specific context of its use .

Future Directions

The future research directions for “(2R,4R)-4-hydroxypiperidine-2-carboxylic acid” would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHNXNZBLHHEIU-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

CAS RN

1622-20-4
Record name NSC93088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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